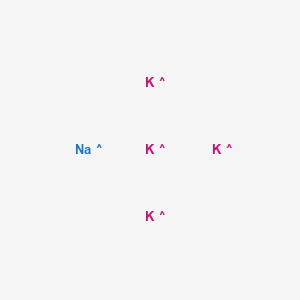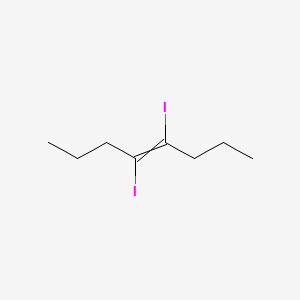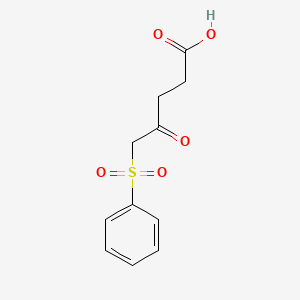
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloro group and a trifluoromethylated propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- typically involves the chlorination of benzene derivatives followed by the introduction of the trifluoromethylated propenyl group. One common method involves the use of chlorinating agents such as chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to introduce the chloro group. The trifluoromethylated propenyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- can undergo electrophilic aromatic substitution reactions, where the chloro group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be used for nitration reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro-substituted derivatives, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-2-(2-chloro-3,3,3-trifluoro-1-propenyl)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chloro and trifluoromethyl groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-chloro-2-(trifluoromethyl)-: This compound has a similar structure but lacks the propenyl group, making it less reactive in certain contexts.
Benzene, 1-chloro-4-(trifluoromethyl)-: Another similar compound with the trifluoromethyl group in a different position, affecting its chemical properties and reactivity.
Benzene, 2-chloro-1,3,5-trimethyl-: This compound has multiple methyl groups, which can influence its steric and electronic properties.
Eigenschaften
CAS-Nummer |
122246-98-4 |
|---|---|
Molekularformel |
C9H5Cl2F3 |
Molekulargewicht |
241.03 g/mol |
IUPAC-Name |
1-chloro-2-(2-chloro-3,3,3-trifluoroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H5Cl2F3/c10-7-4-2-1-3-6(7)5-8(11)9(12,13)14/h1-5H |
InChI-Schlüssel |
VRGINYQNPZQUMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)








![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)


